c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride
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Overview
Description
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a 4-chlorophenyl group and a pyridin-3-yl group attached to a central methylamine moiety, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to amination using methylamine, followed by conversion to the dihydrochloride salt using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl-pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating certain biological pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory and anti-cancer properties, among other applications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-pyridine derivatives: These compounds share a similar structural framework but differ in the substituents attached to the pyridine ring.
Pyridin-3-yl-methylamine derivatives: These compounds have variations in the substituents on the phenyl ring.
Uniqueness
c-(4-Chloro-phenyl)-c-pyridin-3-yl-methylamine dihydrochloride is unique due to the specific combination of the 4-chlorophenyl and pyridin-3-yl groups attached to the central methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13Cl3N2 |
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Molecular Weight |
291.6 g/mol |
IUPAC Name |
(4-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10;;/h1-8,12H,14H2;2*1H |
InChI Key |
XSFRXRPLVVYXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N.Cl.Cl |
Origin of Product |
United States |
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